

carbosulfan stability in storage conditions

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Compound Focus: Carbosulfan

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Carbosulfan Stability: Key Factors & Data

The stability of **carbosulfan** is primarily influenced by **temperature** and **relative humidity**. High levels of both accelerate its degradation [1]. The following table summarizes the quantitative data related to its stability and occurrence:

Aspect	Key Findings	Context / Conditions
Degradation Rate	Accelerated by high temperature and high relative humidity [1]	Study on wheat and flour stored at 20-50°C and 50-80% relative humidity [1].
Half-Life Variation	Varies significantly for different pesticides; specific values for carbosulfan not provided in results [1]	Compared with carbendazim, bensulfuron methyl, triazophos, and chlorpyrifos in wheat and flour [1].
Quantitative Model	Constructed with $R^2 \geq 0.817$ (wheat) and $R^2 \geq 0.796$ (flour) [1]	Model allows prediction of residue levels; based on controlled storage experiments [1].
Residue in Dates (UAE)	Carbosulfan found in 100% of samples; 46% exceeded MRL of 10 µg/kg [2]	HPLC-MS/MS analysis of 50 date fruit samples; metabolites also detected [2].

Experimental Protocol: Studying Degradation

This detailed methodology is adapted from a study on grains, which can serve as a robust template for your own stability studies [1].

1. Sample Preparation (Positive Controls)

- **Spiking:** Prepare a mixed standard solution of **carbosulfan** in a solvent like methanol. The concentration should be relevant to your study (e.g., based on MRLs or expected field residues). Homogeneously apply this solution to your control matrix (e.g., 5.0 g of ground sample) [1].
- **Equilibration:** Leave the spiked samples sealed for a set period (e.g., 24 hours) to allow for solvent evaporation and interaction with the matrix [1].

2. Controlled Storage Setup

- **Environmental Control:** Place samples in controlled environment chambers or containers.
 - **Temperature:** Use multiple temperature set points (e.g., 20°C, 30°C, 40°C, 50°C) [1].
 - **Relative Humidity:** Maintain specific humidity levels (e.g., 50%, 60%, 70%, 80%) using saturated salt solutions or controlled humidity generators [1].

3. Sample Extraction and Purification (QuEChERS Method) This is a widely used approach for complex matrices [2] [1].

- **Extraction:**
 - Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of purified water, vortex, and let it soak for 10 minutes.
 - Add 10 mL of **acetonitrile** (or methanol [1]).
 - Add a salt mixture (e.g., 4 g anhydrous MgSO₄ and 1 g NaCl [2] or 1.5 g CH₃COONa with 6 g anhydrous MgSO₄ [1]).
 - Shake vigorously for 1 minute and then centrifuge (e.g., at 4000-4500 rpm for 10 minutes) [2] [1].
- **Purification (d-SPE):**
 - Transfer an aliquot (e.g., 6 mL) of the supernatant to a d-SPE tube containing a purifier like 400 mg PSA, 400 mg C18, and 1200 mg MgSO₄ [2] [1].
 - Vortex and centrifuge again (e.g., at 2000-4500 rpm for 10 minutes) [2] [1].
 - The final extract is concentrated and re-dissolved in a solvent compatible with your analysis instrument [1].

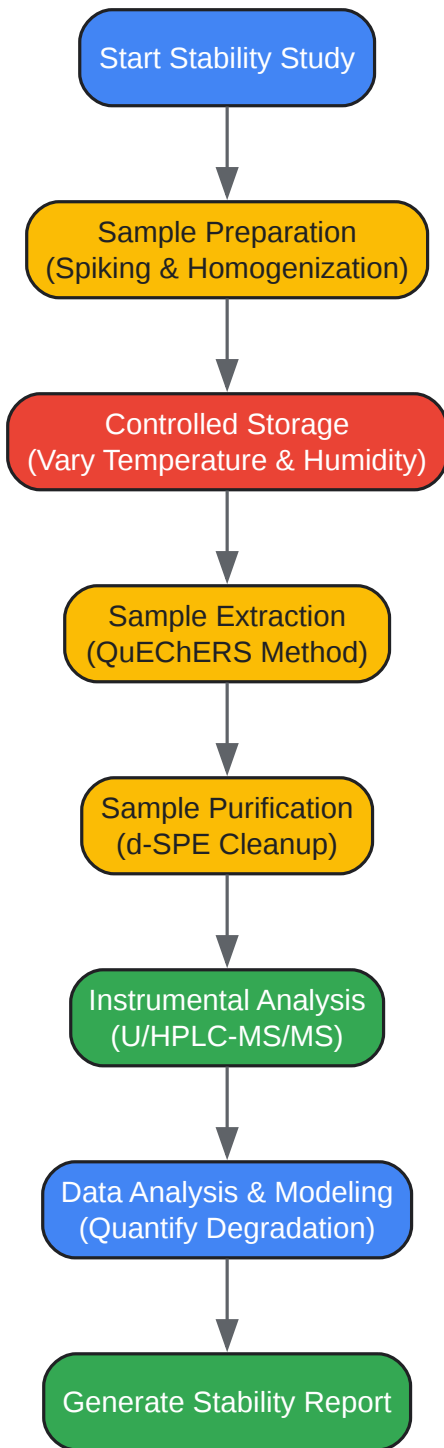
4. Analysis and Quantification (UPLC-MS/MS or HPLC-MS/MS)

- **Instrumentation:** Use Ultra-Performance Liquid Chromatography or High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS or HPLC-MS/MS) [2] [1].
- **Chromatography:**

- **Column:** A C18 column is standard (e.g., Waters BEH C18, 100 mm × 2.1 mm, 1.7 μm) [1].
- **Mobile Phase:** A combination of water (with 0.1% formic acid) and an organic solvent like acetonitrile or methanol, using a gradient elution program [2] [1].
- **Detection:** Operate the mass spectrometer in positive electrospray ionization (ESI+) mode for optimal sensitivity to **carbosulfan** and its metabolites [2] [1].

Experimental Workflow Diagram

The following diagram visualizes the experimental protocol from sample preparation to data analysis, providing a clear at-a-glance guide.



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Diagram Title: **Carbosulfan** Stability Assessment Workflow

Frequently Asked Questions (FAQs)

What are the main products of carbosulfan degradation? **Carbosulfan** readily degrades into several metabolites. The primary and more toxic metabolites include **carbofuran** (via hydrolysis) and **3-hydroxycarbofuran** and **3-ketocarbofuran** (via further oxidation and hydroxylation) [2]. Other detected metabolites are **dibutylamine**, 7-phenolcarbofuran, 3-hydroxy-7-phenolcarbofuran, and 3-keto-7-phenolcarbofuran [2]. It is crucial to monitor these metabolites in stability studies.

What is the best practice for storing carbosulfan standard solutions?

- **Solvent:** Prepare stock and working standard solutions in a high-purity solvent like **methanol** [2] [1].
- **Conditions:** Store these solutions in the **dark at -18°C** to maximize stability and prevent degradation over time [2].

Our analytical method shows high matrix effects. How can this be mitigated?

- **Matrix-Matched Calibration:** Prepare your calibration standards in the presence of the blank sample matrix (e.g., blank date paste or ground wheat) to compensate for signal suppression or enhancement [2].
- **Internal Standard:** Use a stable isotope-labeled internal standard (e.g., **Carbofuran d3**). This helps correct for losses during sample preparation and variations in instrument response [2].
- **Effective Cleanup:** The **d-SPE** cleanup step in the QuEChERS method is designed to remove matrix interferences. Using a combination of sorbents like PSA, C18, and GCB can significantly reduce matrix effects [2].

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